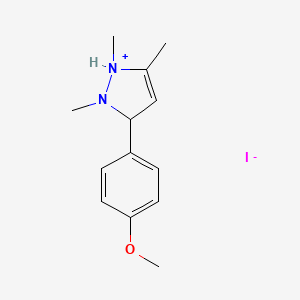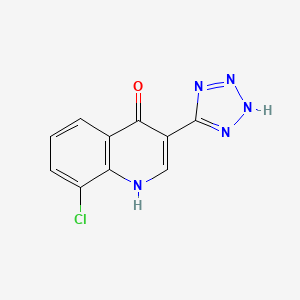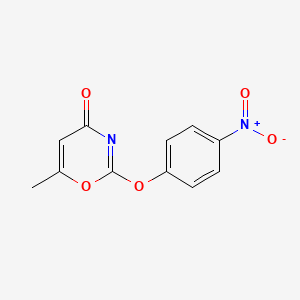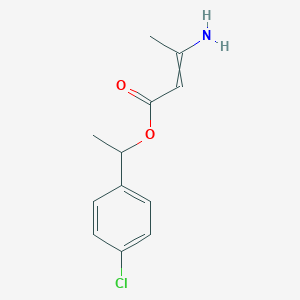
3-(4-Methoxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide is an organic compound that belongs to the class of pyrazolium salts. This compound features a pyrazole ring substituted with a methoxyphenyl group and three methyl groups, and it is paired with an iodide ion. Pyrazolium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide typically involves the alkylation of 3-(4-methoxyphenyl)-1,2,5-trimethyl-1H-pyrazole with an appropriate alkylating agent in the presence of a base. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide or acetonitrile at elevated temperatures. The iodide ion is introduced by using an alkyl iodide as the alkylating agent or by subsequent ion exchange reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidative demethylation to form a phenol derivative.
Reduction: The pyrazolium ion can be reduced to the corresponding pyrazoline derivative.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or thiocyanate.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in the presence of a catalyst.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium chloride, sodium bromide, or potassium thiocyanate in aqueous or organic solvents.
Major Products:
Oxidation: Formation of 3-(4-hydroxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide.
Reduction: Formation of 3-(4-methoxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazoline.
Substitution: Formation of 3-(4-methoxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium chloride, bromide, or thiocyanate.
科学的研究の応用
3-(4-Methoxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.
作用機序
The mechanism of action of 3-(4-Methoxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The methoxyphenyl group can enhance its binding affinity to certain proteins, while the pyrazolium ion can facilitate interactions with nucleic acids or other biomolecules.
類似化合物との比較
- 3-(4-Hydroxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide
- 3-(4-Methoxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium chloride
- 3-(4-Methoxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium bromide
Comparison:
Uniqueness: The presence of the methoxy group in 3-(4-Methoxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide provides unique electronic and steric properties that can influence its reactivity and interactions with other molecules.
Reactivity: The iodide ion in this compound can be easily substituted, making it a versatile intermediate for further chemical modifications.
Applications: While similar compounds may share some applications, the specific structural features of this compound can make it more suitable for certain applications, such as in the development of specific drugs or materials.
特性
CAS番号 |
61592-22-1 |
|---|---|
分子式 |
C13H19IN2O |
分子量 |
346.21 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-1,2,5-trimethyl-1,3-dihydropyrazol-1-ium;iodide |
InChI |
InChI=1S/C13H18N2O.HI/c1-10-9-13(15(3)14(10)2)11-5-7-12(16-4)8-6-11;/h5-9,13H,1-4H3;1H |
InChIキー |
CCBIGZNFHYQTKX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(N([NH+]1C)C)C2=CC=C(C=C2)OC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide](/img/structure/B14585846.png)



![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14585871.png)
![5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14585872.png)
![1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14585877.png)
![Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride](/img/structure/B14585878.png)
![Benzo[b]thiophene, 2-(2,4-dinitrophenyl)-](/img/structure/B14585885.png)




![1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine](/img/structure/B14585922.png)
